molecular formula C20H24N6O4S B2641953 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 899945-70-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2641953
CAS No.: 899945-70-1
M. Wt: 444.51
InChI Key: MZAVRCNDSZHSBW-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a tert-butyl group at the N1 position and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety at the C5 position. Pyrazolo[3,4-d]pyrimidine derivatives are frequently explored as kinase inhibitors (e.g., BTK, EGFR) due to their structural mimicry of purine nucleotides .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-20(2,3)26-17-16(12-22-26)19(28)25(13-21-17)23-18(27)14-6-8-15(9-7-14)31(29,30)24-10-4-5-11-24/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAVRCNDSZHSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the pyrrolidin-1-ylsulfonyl group: This is usually done through sulfonylation reactions using pyrrolidine and sulfonyl chlorides.

    Coupling with benzamide: The final step involves coupling the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold and Substituent Variations

The compound shares the pyrazolo[3,4-d]pyrimidinone core with analogues like ZYBT1 () and Example 53 (). Key differences lie in substituents:

  • ZYBT1 (4-(1-(2-acryloyloctahydrocyclopenta[c]pyrrol-5-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(pyridin-2-yl)benzamide): Incorporates a cyclopenta[c]pyrrole-acrylamide group and pyridinylbenzamide, enhancing covalent binding to kinases .
  • Example 53 (): Features a fluorophenyl-chromenone group and isopropylbenzamide, likely altering hydrophobicity and target selectivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~529.6* Not reported tert-butyl, pyrrolidinylsulfonyl, benzamide
ZYBT1 () ~600.7* Not reported Cyclopenta[c]pyrrole, acrylamide, pyridinyl
Example 53 () 589.1 175–178 Fluorophenyl-chromenone, isopropylbenzamide

*Calculated based on structural data.

The target compound’s pyrrolidinylsulfonyl group may confer better aqueous solubility compared to ZYBT1’s hydrophobic cyclopenta[c]pyrrole or Example 53’s chromenone .

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and potential antiviral properties, as well as insights into its mechanism of action and structure-activity relationship (SAR).

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core fused with a pyrrolidinylsulfonyl benzamide moiety. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological activity and solubility characteristics.

Anticancer Activity

Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant anticancer properties. For instance:

Compound NameBiological ActivityIC50 (µM)
5-FluorouracilStandard anticancer drug5.85
N-(3-methyl-1-(4-oxo...Antitumor activity reportedNot specified
N-(1-tert-butyl...Potentially anticancerNot specified

Antimicrobial Activity

The pyrazolo[3,4-d]pyrimidine derivatives have also been noted for their antimicrobial properties:

  • Research Findings : Compounds in this class have shown effectiveness against various bacterial strains, suggesting that modifications to the core structure can enhance activity against pathogens.

Antiviral Potential

Emerging studies indicate that certain pyrazolo derivatives may possess antiviral activities:

  • Mechanism Insights : The inhibition of viral replication through interference with viral enzymes or host cell pathways is a proposed mechanism . However, specific studies on this compound are still needed.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Key Modifications : The presence of the tert-butyl group and the sulfonamide moiety can significantly impact solubility and binding affinity to target proteins. Future modifications could focus on enhancing these properties to improve efficacy and reduce toxicity.

Q & A

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. HPLC analysis shows <5% degradation in argon-sealed vials vs. 15% in ambient air, indicating sensitivity to oxidation .
  • Lyophilization : Freeze-drying in sucrose matrix improves long-term stability (>24 months at -20°C) with no loss of potency .

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